2-(Methylthio)ethanol

描述

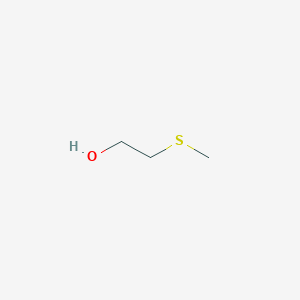

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-5-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBPRCNXBQTYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200678 | |

| Record name | Methylthioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; powerful meat-like aroma | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol) | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.065 (20°) | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5271-38-5 | |

| Record name | 2-(Methylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylthioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6TOE95UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthio)ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance and Context Within Organosulfur Chemistry and Thioether Compounds

Role of 2-(Methylthio)ethanol as a Key Organosulfur Alcohol

This compound, systematically named 2-(methylsulfanyl)ethan-1-ol, is classified as a primary alcohol and a dialkylthioether. nih.govchembk.comgoogle.com This classification underscores its dual chemical nature. As an organosulfur compound, it is part of a broad class of substances that are integral to both industrial processes and biological systems. It is functionally related to mercaptoethanol, with the key difference being the S-methylation of the thiol group. nih.gov

Its significance as a key organosulfur alcohol is highlighted by its role as a versatile building block in chemical synthesis. thermofisher.comchemicalbook.com The presence of both a nucleophilic hydroxyl group and a sulfur atom that can be oxidized or otherwise modified allows for a range of chemical transformations. Research has demonstrated its utility in the synthesis of more complex molecules, including isotopically labeled compounds for mechanistic studies. For instance, the synthesis of 2-(methylthio)[1-¹³C]ethanol has been described to investigate reaction mechanisms involving the conversion of alcohols to alkyl chlorides. rsc.org

Broader Interdisciplinary Relevance in Chemical and Biological Sciences

The importance of this compound extends beyond fundamental organosulfur chemistry into various scientific disciplines. It is recognized as an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comchemicalbook.com

In the realm of biological sciences, this compound plays a crucial role as an intermediate in the methionine salvage pathway (MSP) in certain microorganisms. nih.govnih.gov In bacteria like Rhodopseudomonas palustris, it is a key sulfur-containing intermediate in both aerobic and anaerobic pathways for recycling methionine, an essential amino acid. nih.govresearchgate.net Under anaerobic conditions, it is metabolized to produce ethylene (B1197577), a significant plant hormone. pnas.orgnih.gov This discovery highlights a potential biological route for ethylene production in anoxic environments. consensus.app The compound has also been identified as a xenobiotic and plant metabolite, found as a volatile component in fruits such as cantaloupe melons (Cucumis melo Var. cantalupensis), grapes (Vitis vinifera), and papaya (Carica papaya), as well as in other natural sources like tomatoes and cooked shrimp. nih.govchemicalbook.comresearchgate.net It is also a metabolite produced by yeast (Saccharomyces cerevisiae). nih.gov

Biosynthetic Pathways and Biological Transformations of 2 Methylthio Ethanol

Microbial Biogenesis of 2-(Methylthio)ethanol

The formation of this compound in microorganisms is intricately linked to the metabolism of sulfur-containing compounds, most notably the detoxification and recycling of 5'-methylthioadenosine (MTA), a byproduct of S-adenosyl-l-methionine (SAM)-dependent reactions. nih.govnih.gov

Methionine salvage pathways (MSPs) are crucial for regenerating the essential amino acid methionine from MTA, thereby conserving cellular sulfur. pnas.org Several bacterial MSPs have been identified that generate this compound as a key intermediate. nih.govnih.gov For instance, in the facultatively anaerobic bacterium Rhodopseudomonas palustris, two distinct aerobic MSPs that produce methanethiol (B179389) involve the formation of this compound. nih.govnih.gov Similarly, an exclusively anaerobic MSP found in phototrophic bacteria like Rhodospirillum rubrum and Rhodopseudomonas palustris also proceeds via a this compound intermediate. pnas.orgnih.gov

A significant pathway leading to this compound is the dihydroxyacetone phosphate (B84403) (DHAP) shunt. asm.orgnih.gov This pathway converts MTA into DHAP and 2-methylthioacetaldehyde. nih.govresearchgate.net This shunt is active under both aerobic and anaerobic conditions in certain bacteria. asm.orgnih.gov

In Rhodopseudomonas palustris, a novel aerobic MSP, termed the DHAP-methanethiol shunt, initially converts MTA to this compound and DHAP. nih.govnih.gov This initial step is identical to the anaerobic DHAP-ethylene shunt. nih.govnih.gov However, in the aerobic pathway, this compound is further metabolized to methanethiol. nih.govnih.gov In contrast, under anaerobic conditions, the DHAP-ethylene shunt metabolizes this compound to ethylene (B1197577). nih.govnih.govpnas.org

In some strains of Escherichia coli, the DHAP shunt allows the use of MTA as a carbon source, where it accumulates as this compound. asm.orgnih.gov

The formation of this compound from MTA is a multi-step enzymatic process.

The conversion begins with the phosphorylation of MTA. The key enzymes involved in the anaerobic pathway in Rhodospirillum rubrum and Rhodopseudomonas palustris have been identified through gene deletion studies and in vivo metabolite analysis. pnas.orgnih.gov The process involves the sequential action of:

MTA phosphorylase (MtnP): This enzyme cleaves MTA to adenine (B156593) and 5-(methylthio)ribose-1-phosphate (MTR-1-P). pnas.orgnih.govjcancer.org

5-(methylthio)ribose-1-phosphate isomerase (MtnA): This enzyme isomerizes MTR-1-P to 5-(methylthio)ribulose-1-phosphate. pnas.orgnih.gov

A class II aldolase-like protein (Ald2): This enzyme, functioning as a 5-(methylthio)ribulose-1-P aldolase, cleaves 5-(methylthio)ribulose-1-phosphate into 2-(methylthio)acetaldehyde and dihydroxyacetone phosphate (DHAP). pnas.org

A putative alcohol dehydrogenase: This enzyme then reduces 2-(methylthio)acetaldehyde to form this compound. nih.govpnas.org

This series of reactions effectively transforms the sulfur-containing byproduct MTA into the more metabolically versatile intermediate, this compound. pnas.org

Enzymatic Mechanisms for this compound Formation

Biocatalytic Conversion and Metabolic Fates of this compound

Once formed, this compound can undergo further enzymatic transformations, leading to the production of various important sulfur-containing compounds and hydrocarbons.

A key enzyme in the anaerobic metabolism of this compound is the methylthio-alkane reductase (Mar) . eurekalert.orgbiorxiv.org This nitrogenase-like enzyme system is responsible for the carbon-sulfur bond cleavage of this compound. eurekalert.orgresearchgate.net

The activity of methylthio-alkane reductase results in the liberation of the sulfur component, which can be recycled for methionine synthesis, and the release of ethylene as a byproduct. eurekalert.orgbiorxiv.org This enzyme complex has been identified as the missing link in the anaerobic pathway that produces ethylene from this compound. eurekalert.orgenergy.gov The discovery of this enzyme provides a clear explanation for the biological production of ethylene in oxygen-deprived environments like flooded soils. eurekalert.org

In vitro studies have shown that methylthio-alkane reductase can also act on other volatile organic sulfur compounds, such as ethyl methyl sulfide (B99878) and dimethyl sulfide, producing ethane (B1197151) and methane, respectively. eurekalert.orgbiorxiv.org The enzyme complex consists of components homologous to the nitrogenase system, including MarH, MarD, and MarK. energy.govasm.org

Table 1: Key Enzymes in the Biogenesis and Transformation of this compound

| Enzyme | Function | Pathway | Organism Examples |

|---|---|---|---|

| MTA phosphorylase (MtnP) | Converts MTA to 5-(methylthio)ribose-1-phosphate and adenine. pnas.orgnih.gov | Methionine Salvage Pathway | Rhodospirillum rubrum, Rhodopseudomonas palustris pnas.orgnih.gov |

| 5-(methylthio)ribose-1-phosphate isomerase (MtnA) | Isomerizes 5-(methylthio)ribose-1-phosphate to 5-(methylthio)ribulose-1-phosphate. pnas.orgnih.gov | Methionine Salvage Pathway | Rhodospirillum rubrum, Rhodopseudomonas palustris pnas.orgnih.gov |

| Aldolase-like protein (Ald2) | Cleaves 5-(methylthio)ribulose-1-phosphate to 2-(methylthio)acetaldehyde and DHAP. pnas.org | Methionine Salvage Pathway | Rhodospirillum rubrum pnas.org |

| Alcohol dehydrogenase | Reduces 2-(methylthio)acetaldehyde to this compound. nih.govpnas.org | Methionine Salvage Pathway | Rhodospirillum rubrum pnas.org |

| Methylthio-alkane reductase (Mar) | Cleaves the carbon-sulfur bond of this compound to produce methanethiol and ethylene. eurekalert.orgbiorxiv.org | Anaerobic Ethylene/Methane Biogenesis | Rhodospirillum rubrum biorxiv.org |

Yeast-Mediated Synthesis via the Ehrlich Pathway

In eukaryotes, particularly yeasts like Saccharomyces cerevisiae, this compound can be synthesized as a byproduct of amino acid metabolism through the Ehrlich pathway. mdpi.comoup.comoup.comnih.gov This pathway is primarily known for the production of fusel alcohols from amino acids. nih.gov

Specifically, the catabolism of L-methionine can lead to the formation of this compound. oup.comnih.gov The process involves the transamination of L-methionine to its corresponding α-keto acid, α-keto-γ-(methylthio)butyrate. nih.gov This intermediate is then decarboxylated to form an aldehyde, which is subsequently reduced to this compound by alcohol dehydrogenases. oup.comnih.gov The synthesis of this compound and other volatile sulfur compounds in yeast is influenced by factors such as the availability of nitrogen and specific amino acids in the growth medium. oup.comoup.com

Ecological Implications of this compound Biotransformations

The microbial production and transformation of this compound have significant consequences for global biogeochemical cycles and the composition of volatile organic compounds in the environment.

Contribution to Global Sulfur Cycling

The biotransformation of this compound is an important component of the global sulfur cycle. nih.gov The production of volatile sulfur compounds like methanethiol from this compound by both aerobic and anaerobic bacteria contributes to the flux of sulfur from terrestrial and aquatic environments to the atmosphere. nih.govtandfonline.com These volatile sulfur compounds can then participate in atmospheric chemical reactions, influencing climate and atmospheric composition. The discovery of these microbial pathways provides a potential explanation for the biological production of methanethiol in soil and freshwater environments. nih.gov

Impact on Environmental Volatile Organic Sulfur Compounds (VOSCs)

This compound and its metabolic products, such as methanethiol and ethylene, are classified as volatile organic sulfur compounds (VOSCs). researchgate.net VOSCs are known for their strong odors and can have significant impacts on air and water quality. oup.com The microbial production of these compounds from this compound in environments like waterlogged soils can lead to the accumulation of ethylene to levels that can be harmful to plants. eurekalert.org In the context of fermented beverages like wine, the formation of this compound and other VOSCs through yeast metabolism can contribute to the development of undesirable "reductive" off-odors. mdpi.comoup.com Understanding the biological pathways leading to the formation of these compounds is crucial for managing their environmental and economic impacts.

Advanced Applications and Functional Roles of 2 Methylthio Ethanol

Role in Pharmaceutical and Agrochemical Synthesis

2-(Methylthio)ethanol serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. nih.govthegoodscentscompany.com Its bifunctional nature allows for diverse chemical modifications, making it an important raw material in organic synthesis. nih.gov

The synthesis of pyrimidine (B1678525) derivatives, a class of compounds with a wide range of biological activities, often utilizes this compound. For instance, it is a key component in the synthesis of "methioprim" (2-methylthio-4-amino-5-hydroxymethylpyrimidine), an antimetabolite. nih.govencyclopedia.pubresearchgate.netacs.org The methylthio group is a critical feature in these molecules, and this compound provides a straightforward route for its introduction. Research has shown that derivatives of 2-methylthiopyrimidine exhibit various pharmacological properties, including potential as antidiabetic, antioxidant, and antibacterial agents. hmdb.canih.gov

Furthermore, this compound is employed in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-sulfur (C-S) bonds, a common linkage in many pharmaceutical compounds. femaflavor.orgacs.orgebi.ac.ukresearchgate.net In palladium-catalyzed intermolecular transthioetherification, this compound can act as a thiomethylating agent for aryl halides, a transformation that is valuable in the synthesis of various drug candidates. acs.orgmdpi.com A notable example includes its use in the synthesis of an intermediate for cangrelor, an antiplatelet drug. foodb.ca

The following table summarizes selected applications of this compound in the synthesis of bioactive compounds:

| Application Area | Synthesized Compound/Intermediate | Key Role of this compound | Relevant Research Findings |

| Pharmaceuticals | Methioprim and related pyrimidine analogs | Introduction of the 2-methylthio group | Synthesis of "methioprim" analogs of thiamine (B1217682) has been studied, highlighting the reactivity of the pyrimidylmethyl halides used as intermediates. nih.govencyclopedia.pub |

| Cangrelor Intermediate | Reactant in the synthesis pathway | A patented method describes the reaction of a thioadenosine derivative with 2-(methylthio)ethylamine, a closely related compound, to produce a key intermediate for cangrelor. foodb.ca | |

| 2-Substituted-4-imino-4H-pyrido[1,2-a]pyrimidine derivatives | Precursor for the methylthio group | The 2-methylthio group can be displaced by various nucleophiles to generate a library of compounds with potential antioxidant activity. hmdb.ca | |

| Benzimidazole derivatives | Intermediate in the formation of 2-(methylthio)benzimidazoles | These intermediates are then reacted with other molecules to create novel compounds with potential antibacterial, antifungal, and anticancer properties. mdpi.comacs.org | |

| Agrochemicals | N-cyano 2-(substituted amino)ethyl methyl sulfoximine (B86345) derivatives | Starting material for introducing the methylthio-ethylamino moiety | These compounds have shown moderate insecticidal activities against pests like Myzus persicae. nih.gov |

| 2-(Methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine | Reactant in the synthesis | The final product has potential use as an antimicrobial agent. mdpi.com |

Functional Materials and Smart Systems Development

The thioether group in this compound is a key functional moiety for the development of "smart" materials, particularly in the biomedical field. These materials are designed to respond to specific stimuli present in the biological environment, such as changes in redox potential.

Integration in Stimuli-Responsive Nanomedicines and Drug Delivery Systems

Polymers containing thioether side chains, often derived from monomers like 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), are increasingly being investigated for their use in stimuli-responsive nanomedicines. nih.govacs.org These polymers can self-assemble into nanoparticles, such as micelles or vesicles, which can encapsulate therapeutic agents. mdpi.comuniroma1.it

The primary stimulus for these systems is the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in pathological environments like tumors or sites of inflammation. frontiersin.orgrsc.orgnih.gov The thioether groups in the polymer are susceptible to oxidation by ROS. This oxidation process is the key to the "smart" behavior of these drug delivery systems. frontiersin.orgethz.ch For example, a theranostic nanoplatform utilizing a polymer derived from poly(2-methylthio ethanol (B145695) methacrylate) (PMEMA) has been developed for the diagnosis and therapy of inflammation. mdpi.com

Redox-Sensitive Polymer Degradation Mechanisms

The degradation of these redox-sensitive polymers is triggered by the oxidation of the hydrophobic thioether groups to more hydrophilic sulfoxide (B87167) and subsequently sulfone groups. mdpi.comfrontiersin.orgnih.govethz.chnih.gov This change in polarity leads to a destabilization of the self-assembled nanostructure, causing the release of the encapsulated drug at the target site. frontiersin.orgrsc.org

The mechanism can be summarized as follows:

Stable State: In a normal physiological environment with low ROS levels, the polymer containing thioether groups is hydrophobic and forms stable nanoparticles, effectively encapsulating the drug.

Stimulus Encounter: Upon reaching a diseased tissue with high ROS concentrations, the thioether groups on the polymer backbone or side chains are oxidized.

Hydrophilicity Switch: The oxidation converts the hydrophobic thioether (-S-) into a more polar and hydrophilic sulfoxide (-SO-) or sulfone (-SO₂-).

Nanoparticle Disassembly: This increase in hydrophilicity disrupts the amphiphilic balance of the polymer, leading to the swelling and eventual disassembly of the nanoparticle.

Drug Release: The breakdown of the nanoparticle results in the controlled release of the therapeutic payload directly at the site of action, enhancing therapeutic efficacy and minimizing systemic side effects. mdpi.comfrontiersin.orgrsc.org

This redox-responsive behavior makes polymers derived from or containing the this compound moiety promising candidates for the development of advanced, targeted drug delivery systems. researchgate.netmdpi.comuniroma1.it

Presence and Significance in Natural Products and Flavor Chemistry

This compound is a naturally occurring volatile compound that has been identified in a variety of plant and food sources. It plays a notable role in the sensory profiles of many food and beverage items.

Identification in Plant and Food Extracts

Scientific analyses have confirmed the presence of this compound in several fruits and legumes. It is recognized as a volatile component in cantaloupe melons (Cucumis melo Var. cantalupensis). ebi.ac.uknih.gov Furthermore, it has been reported in grapes (Vitis vinifera) and papaya (Carica papaya). nih.gov The Human Metabolome Database also lists its detection in mung beans (Vigna radiata) and soybeans (Glycine max). hmdb.ca In some biological systems, such as the bacterium Rhodospirillum rubrum, this compound is an intermediate in the anaerobic metabolism of 5'-methylthioadenosine. researchgate.netnih.gov

The following table details some of the plant and food extracts where this compound has been identified:

| Plant/Food Source | Scientific Name | Reference |

| Cantaloupe Melon | Cucumis melo Var. cantalupensis | ebi.ac.uknih.gov |

| Grapes | Vitis vinifera | nih.gov |

| Papaya | Carica papaya | nih.gov |

| Mung Bean | Vigna radiata | hmdb.ca |

| Soybean | Glycine max | hmdb.cafoodb.ca |

| Raw Almonds | Prunus dulcis | acs.org |

| Soy Sauce | - | acs.org |

Contribution to Sensory Profiles in Food and Beverages

The sensory perception of this compound and other volatile compounds can be influenced by the food matrix, including the concentration of ethanol in alcoholic beverages. mdpi.com As a flavoring agent, it is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 4004. femaflavor.orgnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. nih.gov

The following table outlines the sensory characteristics of this compound:

| Sensory Attribute | Description | Food/Beverage Example |

| Aroma | Meaty, sulfurous, cooked meat-like | Soy Sauce |

| Taste | Meaty, sulfurous | General description |

Potential for Bioactive Compound Discovery (e.g., Antimicrobial, Anticancer)

While research into the inherent antimicrobial or anticancer properties of this compound itself is not extensively documented, its chemical structure presents it as a valuable building block in the synthesis of potentially bioactive molecules. The presence of both a hydroxyl (-OH) group and a methylthio (-SCH3) group allows for diverse chemical modifications and its incorporation into larger, more complex molecules. This positions this compound as a significant tool in medicinal chemistry for the discovery and development of new therapeutic agents.

The primary route through which this compound demonstrates its potential is through derivatization, where it is used to modify existing bioactive compounds or to create novel chemical entities for biological screening.

Detailed Research Findings

A notable example of this compound's application is in the modification of known drugs. In a study focused on enhancing the aqueous solubility of poorly soluble drugs, researchers synthesized a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) by coupling it with this compound. nih.gov The resulting compound, an ester of naproxen, was then oxidized to form a sulfoxide. This modification was part of a strategy to improve the drug's physicochemical properties, a critical aspect of drug development. nih.gov

The potential for discovering compounds with antimicrobial or anticancer activity lies in using this compound to generate libraries of new derivatives. By reacting this compound with various pharmacologically active scaffolds, a multitude of new chemical entities can be produced. These libraries can then be screened against a wide range of biological targets, including various cancer cell lines and microbial strains.

While direct synthesis of novel antimicrobial or anticancer agents starting from this compound is not yet a major focus in published research, its utility as a versatile building block is clear. The principles of medicinal chemistry suggest that the introduction of the methylthioethyl group into a molecule can significantly alter its biological activity. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, potentially leading to enhanced or novel pharmacological effects.

Below is a table summarizing the key aspects of this compound's role in the synthesis of potentially bioactive compounds, based on the available research.

| Application Area | Synthetic Strategy | Bioactive Molecule (Example) | Purpose of Derivatization | Potential Outcome |

| Drug Modification | Coupling via esterification | Naproxen | To improve aqueous solubility | Enhanced physicochemical properties of the parent drug |

| Bioactive Compound Discovery | Creation of compound libraries | Various pharmacologically active scaffolds | To generate novel chemical entities for screening | Discovery of new antimicrobial or anticancer agents |

Advanced Analytical Characterization in 2 Methylthio Ethanol Research

Chromatographic and Spectroscopic Techniques for Detection and Quantification

Separation techniques are paramount for isolating 2-(Methylthio)ethanol from other components in a sample, while spectroscopic methods provide the means for its identification and measurement.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but for specific applications like metabolic studies, it can be coupled with radiometric detectors. This combination, known as radio-HPLC, is exceptionally sensitive for tracing the fate of radiolabeled compounds. researchgate.net

In the context of this compound research, this would involve synthesizing a version of the molecule where a carbon or hydrogen atom is replaced with a radioactive isotope, such as ¹⁴C or ³H. When a sample containing this labeled compound is injected into the HPLC system, the components are separated on a column. As the separated components exit the column, they pass through the radiometric detector, which measures the radioactivity. This allows for highly sensitive and specific quantification of the labeled this compound and its metabolites.

Key Features of Radio-HPLC Systems:

High Sensitivity: Capable of detecting very low concentrations of radiolabeled analytes.

Specificity: Only the radiolabeled compounds are detected, eliminating interference from the sample matrix.

Quantitative Accuracy: Provides precise measurements of the amount of radioactivity, which corresponds to the amount of the compound.

Radio-HPLC methods are rigorously developed and validated to meet regulatory guidelines for linearity, accuracy, precision, and selectivity, ensuring their suitability for preclinical and clinical studies involving radiopharmaceuticals. iu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer.

The mass spectrometer ionizes the molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For this compound, the electron ionization (EI) mass spectrum prominently features a base peak at m/z 61 and another significant peak at m/z 92, which corresponds to the molecular ion. nih.govnist.gov

This technique is exceptionally suited for trace analysis due to its high sensitivity and the specificity of the mass spectral data, which allows for confident identification of the compound even at low levels in complex mixtures.

Table 1: Key GC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Separation Column | Typically a capillary column with a non-polar or mid-polar stationary phase (e.g., TG-WAX). |

| Ionization Mode | Electron Ionization (EI) is common for creating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole mass spectrometers are frequently used for their robustness and reliability. |

| Detection | Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace quantification by focusing only on characteristic ions. |

Hyphenated Techniques in Flavor and Metabolite Profiling (e.g., Headspace Solid-Phase Microextraction coupled with GC-MS)

To analyze volatile compounds like this compound in food, beverages, or biological samples, a sample preparation step is often required to extract and concentrate the analytes. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and sensitive technique perfectly suited for this purpose. frontiersin.org

The HS-SPME-GC-MS process involves:

Placing the sample in a sealed vial and allowing the volatile compounds to equilibrate into the headspace (the gas phase above the sample).

Exposing a solid-phase microextraction fiber coated with a specific sorbent material to the headspace. The volatile analytes adsorb onto the fiber.

Retracting the fiber and inserting it into the hot injection port of a GC-MS system, where the adsorbed analytes are desorbed and analyzed.

This method is extensively used for profiling the volatile components that contribute to the aroma and flavor of products like wine, cheese, and tea. nih.govfrontiersin.orgnih.gov The choice of fiber coating, extraction time, and temperature are critical parameters that are optimized to ensure the highest sensitivity for the target compounds. frontiersin.org

Table 2: Example HS-SPME Optimization Parameters

| Parameter | Factor Investigated | Typical Optimal Condition |

|---|---|---|

| Fiber Type | Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Dependent on analyte polarity; DVB/CAR/PDMS is common for broad-spectrum analysis. nih.govistitutonutrizionalecarapelli.it |

| Extraction Temperature | 30°C - 60°C | 40°C - 50°C is often a good balance between volatility and preventing degradation. nih.govnih.gov |

| Extraction Time | 15 - 60 minutes | 30 - 45 minutes is often sufficient to reach equilibrium for many volatiles. frontiersin.orgnih.gov |

Structural and Enzymatic Characterization (for associated biocatalysts)

Understanding how this compound is produced or metabolized by enzymes requires advanced techniques capable of elucidating protein structure and function.

Cryogenic Electron Microscopy (Cryo-EM) for Enzyme-Compound Interactions

Cryogenic Electron Microscopy (Cryo-EM) has become a revolutionary tool in structural biology for determining the three-dimensional structures of large protein complexes at near-atomic resolution. nih.gov This technique is particularly valuable for studying enzymes that are difficult to crystallize for X-ray crystallography. nih.gov

In the study of biocatalysts associated with this compound, Cryo-EM could be used to:

Visualize enzyme-substrate binding: By preparing samples of the enzyme in the presence of this compound (or its precursor/product), it is possible to capture the enzyme-ligand complex. This can reveal the precise binding pocket and the key amino acid residues involved in the interaction.

Characterize conformational changes: Enzymes often change shape when they bind to a substrate or perform their catalytic function. Cryo-EM can capture multiple conformational states, providing insights into the dynamic process of catalysis. nih.govwhiterose.ac.uk

The process involves flash-freezing a thin layer of the purified enzyme solution, which traps the molecules in a glass-like, non-crystalline ice. A transmission electron microscope is then used to take thousands of images of the randomly oriented particles, which are computationally combined to reconstruct a high-resolution 3D model. researchgate.net

HPLC-MS and Mass Photometry in Enzymology Research

Alongside structural methods, techniques that probe enzyme function and interactions in solution are crucial.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique is indispensable for enzymology research. It can be used to monitor the progress of an enzymatic reaction by separating and quantifying the substrate, products, and any intermediates over time. For an enzyme that metabolizes this compound, HPLC-MS would allow researchers to identify the exact chemical modifications being made to the molecule.

Mass Photometry (MP): Mass photometry is a single-molecule technique that measures the mass of macromolecules in their native state in solution. nih.gov It works by detecting the light scattered by individual molecules as they land on a glass surface. The amount of scattered light is directly proportional to the molecule's mass. In enzymology research related to this compound, MP could be used to:

Confirm the oligomeric state of the enzyme: Determine if the enzyme functions as a monomer, dimer, or larger complex.

Study enzyme-ligand binding: Detect the mass shift that occurs when a small molecule like this compound binds to the enzyme, allowing for the determination of binding affinity and stoichiometry.

Analyze complex formation: Observe the assembly and disassembly of larger enzymatic complexes in response to substrate binding or other regulatory factors. nih.gov

These advanced analytical methods provide a comprehensive toolkit for the detailed investigation of this compound, from its detection at trace levels in complex samples to the intricate molecular details of its interaction with biocatalysts.

Computational and Mechanistic Studies of 2 Methylthio Ethanol

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are employed to study the electronic structure of molecules and compute their properties, including the energetics and pathways of chemical reactions. These investigations are fundamental to understanding the intrinsic reactivity of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and transition states.

One detailed computational study investigated the reaction of 2-(Methylthio)ethanol (2-MTE) with the hydroxyl (OH) radical in both the gas phase and in aqueous solution using DFT and other high-level methods. The reaction is initiated by the formation of a two-center, three-electron complex. Current time information in Kuantan, MY. In the gas phase, the binding enthalpy between the sulfur atom of 2-MTE and the oxygen of the hydroxyl radical was calculated to be 12.2 kcal/mol. Current time information in Kuantan, MY. When solvation effects in water are included, the free energy of association is 3.2 kcal/mol. Current time information in Kuantan, MY.

Following the initial association, several reaction pathways are possible. One pathway involves an acid/base-catalyzed formation of the CH₃SCH₂CH₂O· radical and water. Current time information in Kuantan, MY. This radical can then undergo further reactions, such as intramolecular hydrogen transfer to form ·CH₂SCH₂CH₂OH or elimination of formaldehyde (B43269) to yield ·CH₂SCH₃. Current time information in Kuantan, MY. DFT calculations have been crucial in determining the energy barriers for these subsequent steps. The free energy barrier for the intramolecular hydrogen transfer was found to be 7.9 kcal/mol, while the barrier for formaldehyde elimination was calculated to be 8.3 kcal/mol. Current time information in Kuantan, MY. These computational findings provide a detailed map of the reaction landscape, indicating which pathways are energetically more favorable.

| Parameter | Phase | Value (kcal/mol) | Description |

|---|---|---|---|

| S−OH Binding Enthalpy | Gas | 12.2 | Enthalpy change for the association of the OH radical with 2-MTE. |

| Free Energy of Association | Aqueous | 3.2 | Free energy change for the association of the OH radical with 2-MTE, including solvation effects. |

| Free Energy Barrier | Aqueous | 7.9 | Activation free energy for intramolecular hydrogen transfer (CH₃SCH₂CH₂O· → ·CH₂SCH₂CH₂OH). |

| Free Energy Barrier | Aqueous | 8.3 | Activation free energy for formaldehyde elimination (CH₃SCH₂CH₂O· → ·CH₂SCH₃ + H₂CO). |

Molecular Modeling and Simulation

While quantum chemistry focuses on the details of chemical bond formation and cleavage, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, such as their interactions with complex biological macromolecules like enzymes.

Many enzymes feature active sites that are buried deep within the protein structure. caver.cz For a substrate to reach such a site, it must traverse a tunnel or channel. caver.cz The study of these transport pathways is crucial for understanding enzyme function and can be performed using specialized software tools like CAVER Analyst. data.govcaver.cznih.gov CAVER is a tool used for the identification and characterization of tunnels and channels in static and dynamic protein structures. caver.czcaver.cznih.govplos.org It allows for the analysis of the geometry, physicochemical properties, and dynamics of these pathways, which are essential for understanding structure-function relationships in enzymes. nih.govplos.org

In the context of this compound, this type of analysis is relevant to its metabolism. This compound is an intermediate in the bacterial methionine salvage pathway. researchgate.net For instance, in Rhodopseudomonas palustris, 5-methylthioadenosine (MTA) is converted through several steps, including the formation of 2-(methylthio)acetaldehyde by an enzyme known as Ald2, an aldehyde dehydrogenase (ALDH). researchgate.net Structural studies of ALDH enzymes have revealed that their active site is located at the base of a hydrophobic, funnel-shaped tunnel. nih.gov

A computational tool like CAVER Analyst could be applied to the three-dimensional structure of an enzyme like Ald2. The analysis would begin by defining a starting point within the buried active site and then calculating the possible pathways leading to the protein surface. This would identify the substrate entry channel. nih.gov By analyzing the dynamics of this channel, for example through molecular dynamics simulations, researchers can understand how the enzyme's structure fluctuates to allow the substrate (e.g., 2-(methylthio)acetaldehyde) to enter and the product to exit. nih.govplos.org Such an analysis can reveal key amino acid residues that line the tunnel, acting as "gatekeepers" that control access to the active site. This information is invaluable for protein engineering efforts aimed at modifying an enzyme's substrate specificity or catalytic efficiency.

Advanced Computational Chemistry Applications in Reaction Analysis

Beyond the focused applications of DFT and molecular modeling, a range of advanced computational chemistry techniques can be applied to gain a more holistic understanding of a reaction. These methods often integrate different levels of theory to balance accuracy and computational cost, enabling the study of complex chemical systems.

For the reactions of this compound, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful next step. A QM/MM approach would allow the reaction mechanism, such as the interaction with the OH radical, to be modeled inside an enzyme's active site. In this setup, the reacting molecules (this compound and the radical) are treated with a high-accuracy quantum mechanics method (like DFT), while the surrounding enzyme and solvent environment are modeled using a more computationally efficient molecular mechanics force field. This approach provides insight into how the enzyme environment influences the reaction, for example, by stabilizing transition states or orienting the reactants, which cannot be captured by calculations in the gas phase or with simple solvent models alone.

Furthermore, molecular dynamics (MD) simulations, which compute the motion of atoms over time, can be used to explore the conformational landscape of this compound and its interactions. When combined with pathway analysis tools, MD simulations can reveal the dynamic behavior of substrate tunnels in enzymes, showing how they open and close to regulate catalysis. nih.govplos.org These advanced computational strategies bridge the gap between the fundamental reactivity of a molecule and its behavior in a complex biological milieu, offering a comprehensive view of its chemical life.

Toxicological and Environmental Impact Research on 2 Methylthio Ethanol

Investigation of Toxicity Mechanisms

The toxicological profile of 2-(Methylthio)ethanol is not extensively defined in publicly available literature. However, an understanding of its potential toxicity mechanisms can be inferred from its chemical structure and the known metabolic pathways of similar compounds, such as ethanol (B145695) and other short-chain thioethers.

The metabolism of this compound is anticipated to proceed via pathways common to both alcohols and thioethers. One key pathway is the sequential methylation of its precursor, 2-mercaptoethanol (B42355). In this process, 2-mercaptoethanol is first methylated to form this compound by the enzyme thiol methyltransferase. Subsequently, thioether methyltransferase can further methylate this compound to a dimethyl sulfonium (B1226848) ion, which is more water-soluble and readily excreted nih.gov.

Given its ethanol moiety, it is plausible that this compound could be a substrate for alcohol dehydrogenase (ADH) and cytochrome P450 enzymes, particularly CYP2E1, which are primary enzymes in ethanol metabolism. The oxidation of the ethanol group would likely lead to the formation of an aldehyde intermediate, 2-(methylthio)acetaldehyde, and subsequently to 2-(methylthio)acetic acid. This metabolic activation is a critical consideration in its toxicological assessment, as the resulting metabolites may exhibit greater reactivity and toxicity than the parent compound.

A significant mechanism of toxicity associated with ethanol metabolism is the generation of reactive oxygen species (ROS), leading to oxidative stress. The activity of CYP2E1, in particular, is known to produce ROS, which can damage cellular components such as lipids, proteins, and DNA. While direct studies on this compound are lacking, it is reasonable to hypothesize that its metabolism could similarly induce oxidative stress.

The genotoxic potential of this compound has not been specifically reported. However, its metabolite, acetaldehyde (B116499) (from the ethanol portion), is a known clastogen nih.gov. In vitro studies on ethanol have shown it can induce micronuclei, suggesting an aneugenic mechanism nih.gov. Therefore, a thorough evaluation of the genotoxicity of this compound and its metabolites would be necessary for a comprehensive safety assessment.

Predictive toxicology, using Quantitative Structure-Activity Relationship (QSAR) models, can offer insights into the potential toxicity of chemicals with limited experimental data nih.govgradientcorp.comnih.govresearchgate.net. Such models for alcohols and thioethers could be employed to estimate the potential for various toxicological endpoints for this compound, including cytotoxicity and mutagenicity researchgate.net. In vitro cytotoxicity studies on various cell lines could also provide valuable data on its potential to cause cell damage nih.govnih.govbmrat.orgumsha.ac.ir.

Table 1: Predicted Toxicological Profile of this compound Based on Structural Analogs

| Toxicological Endpoint | Predicted Outcome Based on Analogs (Ethanol, Thioethers) | Potential Mechanism |

| Metabolism | Oxidation of the alcohol group, S-oxidation of the thioether | Alcohol dehydrogenase, Cytochrome P450 (CYP2E1), Thiol methyltransferase, Thioether methyltransferase |

| Cytotoxicity | Possible at higher concentrations | Oxidative stress from ROS generation during metabolism, membrane disruption |

| Genotoxicity | Potential for aneugenic or clastogenic effects from metabolites | Formation of reactive aldehydes (e.g., acetaldehyde) |

| Primary Target Organs | Liver (due to primary role in metabolism) | High concentration of metabolic enzymes |

Future Research Directions for 2 Methylthio Ethanol

Elucidation of Remaining Unknown Metabolic Intermediates and Enzymes in Biotransformations

Future research into the biotransformation of 2-(methylthio)ethanol is crucial for a comprehensive understanding of its metabolic fate. In mammalian systems, this compound is formed through the sequential methylation of 2-mercaptoethanol (B42355), a reaction catalyzed by thiol methyltransferase. nih.gov Subsequently, thioether methyltransferase can further methylate this compound to a dimethyl sulfonium (B1226848) ion. nih.gov While these initial steps are established, the complete metabolic pathway, including downstream intermediates and the enzymes responsible for their formation, remains to be fully elucidated.

In microbial metabolism, this compound plays a key role as an intermediate in the methionine salvage pathway (MSP) of certain anaerobic and facultatively anaerobic bacteria. nih.govnih.gov In these pathways, 2-(methylthio)acetaldehyde is reduced to this compound, likely by an alcohol dehydrogenase. researchgate.net However, the subsequent enzymatic steps are not entirely clear. For instance, in the anaerobic DHAP-ethylene shunt, this compound is metabolized further to produce ethylene (B1197577) and an unidentified sulfur-containing intermediate that is recycled back to methionine. researchgate.net The specific enzymes catalyzing this conversion are currently unknown and represent a significant knowledge gap. researchgate.net Identifying these enzymes is a key area for future research.

Table 1: Known and Unknown Biotransformation Steps of this compound

| Organism/System | Precursor | Known Intermediate | Known Enzyme(s) | Unknown Components |

|---|---|---|---|---|

| Mammalian (in vivo/in vitro) | 2-Mercaptoethanol | This compound | Thiol methyltransferase | Downstream metabolites and enzymes |

| Mammalian (in vivo/in vitro) | This compound | 2-(Dimethylthio)ethanol | Thioether methyltransferase | Further metabolic fate |

Engineering Microbial Pathways for Enhanced Production of Value-Added Chemicals

Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of valuable chemicals. alliedacademies.org While research has extensively focused on engineering microbes to produce biofuels like ethanol (B145695) and higher alcohols from various feedstocks, the potential of utilizing or producing this compound as a building block for other chemicals is an emerging area of interest. researchgate.netnih.gov The existing knowledge of microbial pathways involving this compound, such as the methionine salvage pathway, can be leveraged for this purpose. nih.govnih.govresearchgate.net

Future research could focus on engineering well-characterized microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, which are known for their genetic tractability and established metabolic engineering toolkits. alliedacademies.orgwustl.edu By introducing and optimizing heterologous genes encoding for enzymes that can act on this compound, it may be possible to create novel biosynthetic routes to specialty chemicals. For instance, pathways could be designed to convert this compound into sulfur-containing polymers, pharmaceuticals, or flavor and fragrance compounds. Key strategies would involve enhancing the flux towards this compound or its derivatives, knocking out competing pathways to minimize byproduct formation, and optimizing fermentation conditions to maximize yield.

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of chemical syntheses. wikipedia.orgwordpress.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orglibretexts.org Traditional chemical syntheses can sometimes have low atom economy, generating significant amounts of waste. libretexts.org Future research in the synthesis of this compound should prioritize the development of novel routes that are not only efficient in terms of yield but also adhere to the principles of sustainability.

This involves exploring alternative starting materials and catalytic systems. For example, moving away from methods that utilize stoichiometric reagents that are not incorporated into the final product can significantly improve atom economy. wikipedia.org The development of catalytic routes, including biocatalytic and chemoenzymatic methods, is a promising direction. Enzymes, for instance, can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. Research could focus on discovering or engineering enzymes that can catalyze the synthesis of this compound from renewable feedstocks. Furthermore, the use of safer and more environmentally benign solvents and auxiliaries is another critical aspect of developing sustainable synthetic methodologies. libretexts.org

Deeper Exploration of Biological Activities and Therapeutic Potentials

While this compound is recognized as a flavor ingredient and a metabolite in certain plants and microorganisms, its broader biological activities and potential therapeutic applications are largely unexplored. nih.govchemicalbook.com As a sulfur-containing organic compound, it belongs to the class of dialkylthioethers. hmdb.caymdb.ca Many organosulfur compounds are known to possess a wide range of biological activities. Therefore, a deeper investigation into the bioactivity of this compound is warranted.

Future research should aim to systematically screen this compound and its derivatives for various biological effects. This could include assessing its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Understanding its role as a xenobiotic metabolite could also provide insights into its interactions with biological systems and its potential effects on human health. nih.gov Such studies would form the basis for exploring any therapeutic potential and could lead to the development of new pharmaceutical agents.

Advanced Analytical and Computational Approaches for Complex System Analysis

A deeper understanding of the role and behavior of this compound in complex biological and chemical systems requires the application of advanced analytical and computational techniques. Various analytical methods have already been employed for the detection and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The transient absorption spectrum of this compound has also been studied. chemicalbook.comsigmaaldrich.com

Future research can build upon this by utilizing more sophisticated analytical approaches for dynamic systems analysis. For example, metabolic flux analysis using labeled isotopes could be employed to precisely map the flow of carbon and sulfur through pathways involving this compound in engineered microorganisms. In parallel, computational approaches such as molecular modeling and quantum chemical calculations can be used to predict the reactivity of this compound, model its interactions with enzymes, and aid in the design of novel synthetic routes or bioactive derivatives. The integration of these advanced analytical and computational tools will be instrumental in unraveling the complexities of systems involving this compound.

常见问题

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model nucleophilic attack at the sulfur atom. Databases like Reaxys and PubChem provide reaction templates. Machine learning platforms (e.g., BKMS_METABOLIC) predict metabolic pathways or degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。